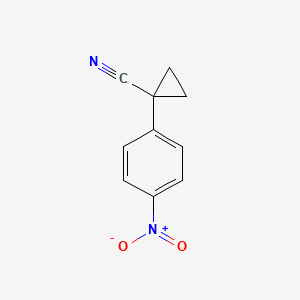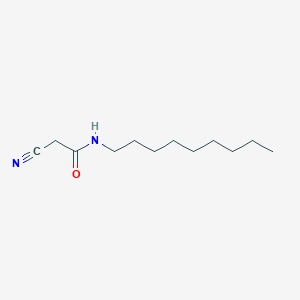
7-氯-2-巯基苯并恶唑
描述
7-Chloro-2-mercaptobenzoxazole, also known as 7-chloro-3H-1,3-benzoxazole-2-thione, is a heterocyclic compound with the molecular formula C7H4ClNOS. This compound is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 7th position and a mercapto group at the 2nd position. It is commonly used in various scientific research applications due to its unique chemical properties .
科学研究应用
7-Chloro-2-mercaptobenzoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of protein-protein interactions as a cleavable crosslinker.
Medicine: Investigated for its potential as a carbonic anhydrase inhibitor, which could be useful in the treatment of various diseases such as glaucoma and edema.
Industry: Utilized in the development of new materials with specific properties
作用机制
- Role : CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton. They play crucial roles in pH regulation, gas exchange, ion transport, and other physiological processes .
- Binding Mode : Through kinetic and structural studies, it has been demonstrated that 7-Chloro-2-mercaptobenzoxazole effectively inhibits hCAs with a peculiar binding mode. The active site of CAs contains a zinc ion coordinated by conserved histidine residues and a water molecule/hydroxide ion. 7-Chloro-2-mercaptobenzoxazole binds to this site, disrupting the catalytic mechanism .
- Affected Pathways : Abnormal CA activity is associated with various diseases. By inhibiting CAs, 7-Chloro-2-mercaptobenzoxazole impacts processes such as pH regulation, gas exchange, bone resorption, and fatty acid metabolism .
- Downstream Effects : Specific downstream effects depend on the tissue distribution and isozyme selectivity. For example, inhibition of CA IX may affect tumor growth and pH regulation in cancer cells .
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
7-Chloro-2-mercaptobenzoxazole plays a significant role in biochemical reactions, primarily as an inhibitor of human carbonic anhydrases (hCAs). These enzymes are zinc-containing proteins that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton. The compound interacts with the active site of hCAs, binding to the zinc ion and inhibiting the enzyme’s activity . This interaction is crucial for its potential therapeutic applications, including the treatment of glaucoma, edema, and other conditions where carbonic anhydrase inhibition is beneficial.
Cellular Effects
The effects of 7-Chloro-2-mercaptobenzoxazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrases, the compound can alter pH regulation, ion transport, and gas exchange within cells . These changes can impact cellular homeostasis and metabolic activities, making 7-Chloro-2-mercaptobenzoxazole a valuable compound for studying cellular physiology and pathology.
Molecular Mechanism
At the molecular level, 7-Chloro-2-mercaptobenzoxazole exerts its effects through specific binding interactions with biomolecules. The thiol group of the compound forms a covalent bond with the zinc ion in the active site of carbonic anhydrases, leading to enzyme inhibition . This binding disrupts the enzyme’s catalytic activity, preventing the conversion of carbon dioxide to bicarbonate and proton. Additionally, the chloro group of the compound can interact with amino acid side chains, further stabilizing the enzyme-inhibitor complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-2-mercaptobenzoxazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Chloro-2-mercaptobenzoxazole remains stable under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to light or extreme pH conditions can lead to degradation, reducing its effectiveness.
Dosage Effects in Animal Models
The effects of 7-Chloro-2-mercaptobenzoxazole vary with different dosages in animal models. At low doses, the compound effectively inhibits carbonic anhydrases without causing significant toxicity . At higher doses, it can exhibit toxic effects, including adverse impacts on liver and kidney function. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
7-Chloro-2-mercaptobenzoxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity and toxicity, affecting its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 7-Chloro-2-mercaptobenzoxazole is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its distribution to target sites . These transport mechanisms are essential for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 7-Chloro-2-mercaptobenzoxazole is crucial for its activity and function. The compound is primarily localized in the cytosol, where it interacts with carbonic anhydrases and other target enzymes . Post-translational modifications and targeting signals can direct the compound to specific cellular compartments, enhancing its inhibitory effects on enzyme activity.
准备方法
Synthetic Routes and Reaction Conditions: 7-Chloro-2-mercaptobenzoxazole can be synthesized using 6-chloro-2-aminophenol as a starting reagent. The synthesis involves the cyclization of 6-chloro-2-aminophenol with carbon disulfide in the presence of a base, followed by oxidation to form the desired product .
Industrial Production Methods: In industrial settings, the synthesis of 7-chloro-2-mercaptobenzoxazole typically involves the reaction of ortho-aminophenol or its metal salts with an alkali metal trithiocarbonate in aqueous solution. This method is preferred due to its cost-effectiveness and scalability .
化学反应分析
Types of Reactions: 7-Chloro-2-mercaptobenzoxazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Suitable catalysts and solvents to facilitate the reaction.
Major Products Formed:
Disulfides: Formed from the oxidation of the mercapto group.
Substituted Benzoxazoles: Formed from nucleophilic substitution reactions.
相似化合物的比较
2-Mercaptobenzoxazole: Lacks the chlorine substitution at the 7th position.
5-Chloro-2-mercaptobenzothiazole: Contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
2-Mercaptobenzimidazole: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Uniqueness: 7-Chloro-2-mercaptobenzoxazole is unique due to the presence of both a chlorine atom and a mercapto group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
7-chloro-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRDNTGJMQMSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403433 | |
| Record name | 7-Chloro-2-mercaptobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51793-93-2 | |
| Record name | 51793-93-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-2-mercaptobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-2-mercaptobenzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)







![Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-thiocyanatoprop-2-enoate](/img/structure/B1308666.png)
![5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile](/img/structure/B1308670.png)
